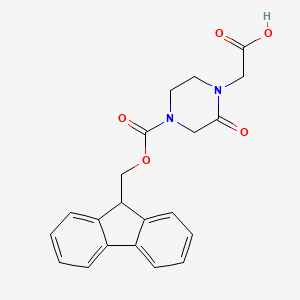

4-Fmoc-1-carboxymethyl-piperazin-2-one

Description

Contextualization of Piperazine (B1678402) Derivatives in Chemical and Pharmaceutical Sciences

Piperazine and its derivatives are a significant class of heterocyclic compounds that are ubiquitously found in a vast number of biologically active molecules and approved pharmaceutical drugs. researchgate.net The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This is attributed to its unique structural and physicochemical properties. The two nitrogen atoms allow for modifications at multiple points, enabling chemists to fine-tune properties such as solubility, lipophilicity, and target-binding affinity. researchgate.net

The presence of the piperazine moiety can impart favorable pharmacokinetic characteristics to a drug candidate, including improved oral bioavailability and metabolic stability. Consequently, piperazine derivatives have been successfully developed for a wide array of therapeutic applications, demonstrating activities as antipsychotics, antidepressants, anti-cancer agents, antihistamines, and anti-inflammatory agents. researchgate.netnih.gov The structural versatility of the piperazine nucleus makes it an indispensable component in the generation of diverse pharmacological agents. nih.gov

Significance of Fluorenylmethoxycarbonyl (Fmoc) Protection in Synthetic Methodologies

The fluorenylmethoxycarbonyl (Fmoc) group is a crucial amine-protecting group widely employed in organic synthesis, most notably in solid-phase peptide synthesis (SPPS). nih.gov The primary function of a protecting group is to temporarily block a reactive functional group, such as an amine, to prevent it from participating in unwanted side reactions during a chemical transformation.

The Fmoc group is particularly favored for its base-lability, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). researchgate.net This mild deprotection condition is a significant advantage over other protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group, as it preserves acid-sensitive functionalities within the molecule being synthesized. nih.gov The use of Fmoc chemistry in SPPS has become the method of choice for the synthesis of many peptides, including complex and long sequences, due to its efficiency, compatibility with a wide range of chemistries, and the high purity of the resulting products. nih.gov

Overview of Research Trajectories for 4-Fmoc-1-carboxymethyl-piperazin-2-one

The research applications of this compound stem directly from its hybrid structure, combining the features of a piperazine derivative and an Fmoc-protected building block. Its primary role in academic and industrial research is as a specialized monomer for the synthesis of peptidomimetics and other complex molecular architectures.

Detailed Research Findings:

Peptidomimetic Synthesis: The compound serves as a scaffold to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often exhibit improved stability against enzymatic degradation and better bioavailability. The piperazin-2-one (B30754) core introduces a constrained conformational element into a peptide backbone, which can be crucial for enhancing binding affinity and selectivity to a biological target. The presence of the carboxymethyl group provides a point for further elongation of the molecular chain, while the Fmoc group allows for its integration into standard solid-phase synthesis protocols. evitachem.com

Drug Discovery and Development: As a derivative of piperazine, this compound is utilized in the construction of novel drug candidates. chemimpex.com The piperazine-2-one moiety can be a key pharmacophoric element in molecules designed to interact with specific biological targets. Researchers can leverage the synthetic accessibility of this building block to generate libraries of related compounds for screening in various disease models. Its applications are being explored in the design of agents for central nervous system disorders and in the development of targeted cancer therapies. chemimpex.com

Bioconjugation: The reactive carboxylic acid function of this compound, after deprotection of the Fmoc group, can be used for bioconjugation. chemimpex.com This involves linking the molecule to other biomolecules, such as proteins, antibodies, or nucleic acids, to create novel diagnostic or therapeutic agents. For instance, it can be used to attach a small molecule drug to a targeting moiety, thereby enhancing its delivery to a specific site in the body. chemimpex.com

Material Science: In the field of material science, this compound can be employed in the creation of functionalized polymers. These polymers, incorporating the piperazin-2-one unit, may have applications in areas such as drug delivery systems and the development of novel biosensors. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c24-19-11-23(10-9-22(19)12-20(25)26)21(27)28-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINCHYCYSIPMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fmoc 1 Carboxymethyl Piperazin 2 One and Its Analogues

General Synthetic Routes to Piperazin-2-one (B30754) Scaffolds

The piperazin-2-one core is a privileged structure in medicinal chemistry, and its synthesis has been approached through various methodologies. These routes can be broadly categorized into solid-phase, solution-phase, one-pot, and microwave-assisted strategies, each offering distinct advantages in terms of efficiency, scalability, and diversification.

Solid-Phase Synthesis Approaches

Solid-phase synthesis has emerged as a powerful tool for the construction of libraries of piperazin-2-one derivatives. acs.orgresearchgate.net This methodology involves anchoring a starting material to a solid support, typically a resin, and then carrying out a sequence of reactions to build the heterocyclic ring. A key advantage is the simplification of purification, as excess reagents and by-products can be washed away from the resin-bound product.

One documented approach involves the N-alkylation of an amino acid bound to Wang resin, followed by coupling with various monosubstituted benzylamine (B48309) derivatives using benzotriazol-1-yloxy-tris(dimethylamino)phosphonium (B1221514) hexafluorophosphate (B91526) (the BOP reagent). acs.org Subsequent treatment with an acid, such as trifluoroacetic acid (TFA), facilitates cleavage from the resin, deprotection, and concomitant cyclization to yield the desired piperazinone structures. acs.org This traceless scaffold approach allows for the generation of diverse libraries of disubstituted 1,6-piperazine-2-ones. acs.orgacs.org

Solution-Phase Synthesis Methods

While solid-phase methods offer ease of purification, solution-phase synthesis provides greater flexibility, easier scalability, and is not limited by the chemistry compatible with a solid support. lookchem.com Solution-phase combinatorial synthesis has been effectively used to generate arrays of related heterocyclic compounds. lookchem.com

Cascade reactions in the solution phase represent a highly efficient strategy. For instance, a metal-promoted, one-pot transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide can afford piperazinones in good yields. researchgate.netthieme-connect.com This process allows for the formation of three new bonds in a single operation, introducing two points of diversity suitable for combinatorial synthesis. researchgate.netthieme-connect.com The control over reaction rates of the several processes involved is crucial for the success of such cascade syntheses. researchgate.net

One-Pot Synthesis Strategies for Monosubstituted Piperazine (B1678402) Derivatives

One-pot syntheses are highly valued for their operational simplicity, reduced waste, and improved time efficiency, as they circumvent the need for isolating and purifying intermediates. Several innovative one-pot procedures for preparing piperazine and piperazinone derivatives have been developed.

A notable strategy for monosubstituted piperazines involves the reaction of an in-situ formed piperazine-1-ium cation with a suitable reagent. nih.gov The protonation of one nitrogen atom acts as a simple and effective protecting group, preventing the formation of disubstituted by-products. nih.gov This method has been successfully applied to a wide range of derivatives, often catalyzed by metal ions supported on polymeric resins to shorten reaction times. mdpi.comnih.gov

Another powerful one-pot approach employs a synthetic sequence consisting of an Ugi four-component reaction (Ugi-4CR), followed by Boc-deprotection, intramolecular cyclization, and a final reduction step. rsc.org This methodology allows for the efficient synthesis of enantiomerically pure N-protected-α-substituted piperazines starting from readily available α-amino acids. rsc.org

The following table summarizes a selection of one-pot reaction outcomes for the synthesis of piperazinone precursors.

| Starting Materials | Key Transformation | Product Type | Overall Yields | Reference |

| Chloro allenylamide, primary amine, aryl iodide | Cascade double nucleophilic substitution | Substituted Piperizinones | Good | thieme-connect.com |

| N-protected amino acids, aldehyde, isocyanide, amine | Ugi-4CR, cyclization, reduction | N-protected-α-substituted piperazines | 83–92% | rsc.org |

| Protonated piperazine, acyl reagents/Michael acceptors | Heterogeneous catalysis | Monosubstituted piperazines | High | nih.govmdpi.com |

Microwave-Accelerated Synthetic Procedures for Piperazine Scaffolds

The application of microwave irradiation in organic synthesis has been shown to dramatically reduce reaction times, and in some cases, improve yields and product purity compared to conventional heating methods. mdpi.comresearchgate.net This technology has been effectively applied to the synthesis of piperazine scaffolds.

For many reactions that typically require several hours of reflux, microwave assistance can shorten the duration to mere minutes. nih.gov Researchers have successfully demonstrated that monosubstituted piperazine derivatives can be obtained in comparable yields and purity to conventional methods but in significantly shorter times. nih.gov This acceleration has been leveraged in batch reactions and has led to the development of flow microwave reactor prototypes for more efficient, larger-scale manufacturing. nih.govmdpi.comnih.gov Similarly, the synthesis of 2,5-piperazinediones from N-Boc dipeptide esters has been shown to be more efficient and, in some cases, more stereoselective under microwave irradiation compared to thermal conditions. researchgate.net

The table below compares conventional and microwave-assisted techniques for the synthesis of select piperazine derivatives, highlighting the significant reduction in reaction time.

| Reaction Type | Conventional Heating Time | Microwave Irradiation Time | Yield Comparison | Reference |

| Synthesis of Monosubstituted Piperazines | Several hours (reflux) | Significantly shorter | Comparable | nih.gov |

| Synthesis of 2,5-Piperazinediones | 2 hours | 5 minutes | 98% vs 65% | researchgate.net |

| Synthesis of Acetamide Derivatives | Moderate yields | Good yields | Improved | mdpi.com |

Incorporation of the 4-Fmoc-1-carboxymethyl Moiety

The synthesis of the target compound, 4-Fmoc-1-carboxymethyl-piperazin-2-one, requires the regioselective functionalization of the piperazin-2-one scaffold at the N1 and N4 positions. This is achieved through a carefully planned synthetic route that relies heavily on the use of protecting groups to differentiate the two nitrogen atoms. The general synthetic pathway involves the initial formation of the piperazin-2-one ring, followed by the sequential introduction of the carboxymethyl group at the N1 position and the fluorenylmethoxycarbonyl (Fmoc) protecting group at the N4 position. evitachem.com

The introduction of the carboxymethyl group is typically accomplished via nucleophilic substitution using a reagent like chloroacetic acid or its derivatives. evitachem.com The Fmoc group, crucial for applications in solid-phase peptide synthesis, is installed to protect the N4 amine. chemimpex.com The removal of the Fmoc group is commonly achieved using a base, such as piperidine (B6355638) or piperazine, which proceeds via a β-elimination mechanism to release the free amine for subsequent coupling reactions. evitachem.comresearchgate.net

Selective Protection Strategies in Precursor Synthesis

The cornerstone of successfully synthesizing asymmetrically substituted piperazines like this compound is the use of an orthogonal protection strategy. researchgate.netrsc.org Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting the others, allowing for precise, stepwise manipulation of a multifunctional molecule.

In the context of a piperazin-2-one precursor, the two nitrogen atoms must be chemically differentiated. This is often achieved by first protecting both nitrogens with different, orthogonally removable groups. For example, one nitrogen might be protected with a tert-butyloxycarbonyl (Boc) group, which is acid-labile, while the other is protected with a benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) group, which is typically removed by hydrogenolysis.

A practical synthetic route could start from α-amino acids to generate a chiral 2-substituted piperazine precursor. rsc.org This precursor would feature two different protecting groups on the N1 and N4 nitrogens. The synthetic chemist can then selectively deprotect one of the nitrogen atoms, for instance, the one at the N1 position, and perform the carboxymethylation reaction. Following this step, the second protecting group at the N4 position is removed and replaced with the Fmoc group to yield the final target compound. This strategic use of protection and deprotection ensures that the desired substituents are installed at the correct positions with high fidelity. rsc.org

Optimization of Coupling Reactions and Conditions

The efficient synthesis of piperazin-2-one derivatives often relies on the optimization of coupling reactions to maximize yield and purity. In solid-phase synthesis, coupling reagents are crucial for forming amide bonds. For instance, the acylation of secondary amines with an orthogonally protected piperazine-2-carboxylic acid scaffold has been successfully carried out using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of diisopropylethylamine (DIEA). 5z.com This combination is a standard and effective method in solid-phase peptide synthesis for promoting amide bond formation.

Another set of coupling reagents, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), have been utilized for the derivatization of carboxyl groups on peptides with piperazine-based compounds. nih.gov The optimization of these reactions can involve adjusting the stoichiometry of reagents, solvent, and temperature. For example, a cascade, metal-promoted transformation to produce piperizinones was optimized by testing different bases, solvents, palladium catalytic systems, and the addition of silver salts like AgNO3, which was found to increase the reaction yield. bohrium.com

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step in the subsequent functionalization of the scaffold. This deprotection is typically achieved through a β-elimination mechanism facilitated by a secondary amine base. researchgate.net While piperidine in N,N-dimethylformamide (DMF) is the conventional reagent, studies have explored alternatives like 4-methylpiperidine (B120128) and piperazine to potentially reduce toxicity and improve handling, showing comparable performance in many cases. researchgate.net

| Reagent System | Typical Use Case | Key Optimization Parameters | Reference |

|---|---|---|---|

| HBTU / DIEA | Solid-phase synthesis of piperazine-2-carboxamides | Stoichiometry, Solvent (e.g., DMF) | 5z.com |

| EDC / HOAt | Derivatization of peptide carboxyl groups with piperazines | Activator (e.g., TFA), Reagent concentration | nih.gov |

| Pd-catalysis / Ag-salts | Cascade synthesis of piperizinones | Choice of base, solvent, catalyst system | bohrium.com |

Derivatization Strategies for this compound

The this compound scaffold is designed for diversification. The Fmoc group provides temporary protection for one of the nitrogen atoms, allowing for selective functionalization. 5z.comchemimpex.com

Functionalization at Distinct Positions of the Piperazine Ring

While many piperazine-containing pharmaceuticals are substituted only at the nitrogen atoms, functionalization of the carbon atoms of the piperazine ring provides a powerful route to novel chemical diversity. mdpi.comnih.gov Direct C–H functionalization has emerged as an attractive strategy to introduce substituents onto the carbon backbone of the piperazine ring. mdpi.com

Visible-light photoredox catalysis offers a mild and green alternative for C–H functionalization. mdpi.com For instance, photoredox-catalyzed C–H arylation of N-Boc protected piperazines with 1,4-dicyanobenzene has been achieved using catalysts like Ir(ppy)3. nih.gov The proposed mechanism involves the photocatalyst oxidizing the piperazine to form an amine radical cation, which is then deprotonated at the α-position to yield an α-aminyl radical. This radical can then couple with an aryl or vinyl group. mdpi.comnih.gov This methodology has been successfully applied to α-arylation, α-vinylation, and coupling with heteroaryl chlorides, representing a significant advance in direct C-H functionalization of piperazines. nih.gov

| Reaction Type | Catalyst/Conditions | Coupling Partner Example | Reference |

|---|---|---|---|

| α-Arylation | Ir(ppy)3, visible light | 1,4-Dicyanobenzene | nih.gov |

| α-Vinylation | Ir(ppy)3, visible light | Vinyl sulfone | nih.gov |

| α-Heteroarylation | Ir(ppy)3, visible light | Heteroaryl chlorides | nih.gov |

| α-Alkylation | Acridinium salts (organic photocatalysts) | α,β-Unsaturated carbonyls | mdpi.com |

Synthesis of Chiral and Stereoisomeric Forms of Analogues

The synthesis of enantiomerically pure piperazin-2-ones is of high importance for medicinal chemistry, as stereochemistry often dictates biological activity. dicp.ac.cn Asymmetric catalysis is a particularly powerful approach to access these chiral structures.

One notable method is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides facile access to chiral disubstituted piperazin-2-ones with high yields and enantioselectivities (e.g., 84–90% ee). dicp.ac.cnrsc.org The process has been shown to be scalable, and the resulting chiral piperazin-2-one can be further converted to the corresponding chiral piperazine without loss of optical purity. dicp.ac.cn

Another strategy involves the use of a chiral auxiliary. To prepare enantiopure α-functionalized piperazines, a stereogenic α-methylbenzyl group can be installed on the distal nitrogen atom. nih.gov This bulky chiral group can direct subsequent reactions and allows for the separation of diastereomeric products. The auxiliary can then be removed via catalytic hydrogenation. nih.gov Enantiospecific synthesis has also been described, for example, in the preparation of (3S,6R)-6-ethoxycarbonyl-3-(p-hydroxybenzyl)piperazin-2-one, where the chiral C-6 center is generated by a regiospecific protonation of an enamide precursor. rsc.orgscispace.com

Combinatorial Library Generation Utilizing the Piperazin-2-one Scaffold

The piperazin-2-one scaffold is exceptionally well-suited for combinatorial chemistry due to its rigid structure and multiple points for diversification. 5z.combohrium.com Solid-phase synthesis is a common and efficient platform for generating large libraries of these compounds.

In one approach, an orthogonally protected piperazine-2-carboxylic acid scaffold is attached to a solid support. 5z.com The use of two different protecting groups, such as Fmoc and allyloxycarbonyl (Alloc), allows for the sequential and selective deprotection and functionalization of the two nitrogen atoms. For example, after coupling the scaffold to a resin, the Fmoc group can be removed with piperidine, and the exposed amine can be reacted with a set of sulfonyl chlorides, isocyanates, chloroformates, or carboxylic acids. Subsequently, the Alloc group can be removed using a palladium catalyst, and the second amine can be functionalized with a different set of reagents. This strategy has been used to generate libraries of 10,000 discrete compounds. 5z.com

Another strategy involves a cascade, metal-promoted transformation that uses a chloro allenylamide, a primary amine, and an aryl iodide to afford piperizinones in good yields. bohrium.comresearchgate.net This one-pot process forms three new bonds and introduces two points of diversity, making it highly suitable for combinatorial synthesis. bohrium.comresearchgate.net By using mixtures of different aryl iodides and amines, diverse libraries of piperazinones can be efficiently generated. bohrium.com Solution-phase combinatorial approaches have also been used to generate libraries of thousands of compounds from piperazinyl scaffolds. nih.gov A 160-member library was successfully produced by combining novel piperazine scaffolds with various sulfonyl chlorides, acid chlorides, and amines, with the resulting compounds showing an average purity of 82% by LC-MS analysis. acs.org

Role and Application in Peptide Synthesis Research

4-Fmoc-1-carboxymethyl-piperazin-2-one as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the predominant method for chemically synthesizing peptides. nih.govaltabioscience.com The Fmoc-based strategy is the most widely used approach within SPPS due to its milder reaction conditions compared to older methods. nih.govaltabioscience.com In this context, this compound serves as a non-proteinogenic building block, allowing for the introduction of unique structural motifs into peptide chains. chemimpex.comchemimpex.com The Fmoc group provides essential protection for the secondary amine on the piperazine (B1678402) ring, enabling its selective and controlled incorporation into a growing peptide sequence. chemimpex.comchemimpex.com

The incorporation of this compound into a peptide sequence introduces a piperazin-2-one (B30754) moiety into the peptide backbone. Piperazine and its derivatives are significant heterocyclic scaffolds in medicinal chemistry, known for their presence in a wide array of pharmacologically active compounds. nih.govresearchgate.net By using this building block in SPPS, chemists can create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability or receptor affinity. The process involves standard SPPS cycles: the N-terminal Fmoc group of the resin-bound peptide is removed, and the carboxylic acid of the incoming this compound is activated and coupled to the newly freed amine, thereby extending the chain and incorporating the piperazine-based structure. embrapa.br

Introducing a piperazine-based unit like this compound into a peptide chain has a significant impact on its three-dimensional structure. The piperazine ring typically adopts a rigid chair conformation, which imparts a conformational constraint on the local peptide backbone. nih.gov This rigidity can be strategically employed to:

Induce Specific Secondary Structures: The defined geometry of the piperazine ring can help to nucleate or stabilize specific secondary structures, such as β-turns or helices, by restricting the rotational freedom of the peptide backbone.

Enhance Proteolytic Stability: Natural peptides are often susceptible to degradation by proteases. Replacing a standard amino acid residue with a piperazin-2-one structure removes the typical peptide bond at that position, rendering the chain more resistant to enzymatic cleavage and thereby increasing its biological half-life.

Modulate Receptor Binding: The conformational rigidity can pre-organize the peptide into a bioactive conformation that is optimal for binding to a specific biological target, potentially leading to higher affinity and selectivity. The incorporation of such moieties has been shown to enhance the stability of the resulting molecules. nih.gov

Fmoc Deprotection Chemistry in Peptide Synthesis

The Fmoc group is a base-labile protecting group, central to the Fmoc/tBu strategy in SPPS. chempep.com Its removal is a critical step that is repeated throughout the synthesis to deprotect the N-terminal amine for the next coupling reaction. embrapa.br

The cleavage of the Fmoc group is a well-studied reaction that proceeds via a specific elimination mechanism. This process is typically monitored by UV spectroscopy, as the cleavage products are strong chromophores. chempep.com

The removal of the Fmoc group occurs through a base-induced β-elimination reaction, known as the E1cB (Elimination, Unimolecular, conjugate Base) mechanism. chempep.comacs.org The process unfolds in two main steps:

A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton from the C9 position of the fluorene (B118485) ring system. embrapa.brnih.gov

This deprotonation leads to a β-elimination, which results in the cleavage of the carbamate (B1207046) bond, releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF). chempep.comnih.gov

To prevent the reactive DBF from undergoing undesirable side reactions, such as irreversible attachment to the deprotected peptide amine, it is immediately trapped by the excess amine base present in the deprotection solution. altabioscience.comnih.gov This forms a stable adduct (e.g., the fulvene-piperidine adduct), which is soluble and easily washed away from the solid-phase resin. altabioscience.com

While a 20% solution of piperidine in a polar solvent like dimethylformamide (DMF) is the standard and most common reagent for Fmoc removal, researchers have investigated several alternatives. altabioscience.com The motivation for seeking alternatives includes addressing potential side reactions, improving synthesis efficiency for difficult sequences, and navigating regulatory restrictions on piperidine in some regions. nih.gov

Several alternative bases have been evaluated for their efficacy in Fmoc deprotection:

Piperazine (PZ): A milder secondary amine that has been shown to be an effective deprotection reagent. nih.gov Studies have indicated that piperazine can reduce the occurrence of base-induced side reactions, such as aspartimide formation, particularly in sensitive peptide sequences. researchgate.net Combining piperazine with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can further suppress these side reactions. researchgate.net

4-Methylpiperidine (B120128) (4MP): This substituted piperidine derivative shows deprotection efficiency comparable to piperidine and serves as a direct replacement. acs.orgnih.gov It is a viable alternative in situations where the procurement of piperidine is problematic. nih.gov

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a strong, non-nucleophilic amidine base that can achieve very rapid and efficient Fmoc cleavage. acs.orgresearchgate.net However, its high basicity can sometimes exacerbate side reactions like aspartimide formation in susceptible sequences. researchgate.net

Pyrrolidine (B122466): As a secondary amine, pyrrolidine has been investigated as an alternative. It is an effective scavenger of DBF but its higher nucleophilicity compared to piperidine may increase the risk of certain side reactions. acs.org

The selection of a deprotection reagent involves a careful balance between deprotection efficiency, reaction time, and the potential for minimizing unwanted side reactions, tailored to the specific peptide sequence being synthesized. nih.gov

Table of Alternative Deprotection Reagents

| Reagent | Chemical Class | Key Characteristics |

| Piperidine | Secondary Amine | Gold standard; highly efficient base and DBF scavenger. acs.org |

| Piperazine (PZ) | Secondary Amine | Milder base; can reduce side reactions like aspartimide formation. nih.govresearchgate.net |

| 4-Methylpiperidine (4MP) | Secondary Amine | Efficiency comparable to piperidine; a direct alternative. acs.orgnih.gov |

| DBU | Amidine | Strong, non-nucleophilic; allows for very rapid deprotection. acs.orgresearchgate.net |

| Pyrrolidine | Secondary Amine | Efficient DBF scavenger; higher nucleophilicity may increase other side reactions. acs.org |

Minimization of Base-Induced Side Reactions in Fmoc-SPPS

The incorporation of a peptidomimetic scaffold like piperazin-2-one is often intended to create a more stable final product. However, during the synthesis, the peptide chain remains vulnerable to common base-induced side reactions. The conformationally rigid nature of the piperazin-2-one unit could potentially influence the susceptibility of adjacent residues to these degradation pathways.

Aspartimide Formation: This is one of the most serious side reactions in Fmoc-SPPS, occurring when the peptide backbone nitrogen attacks the side-chain carbonyl of an aspartic acid (Asp) residue, forming a five-membered succinimide (B58015) ring. researchgate.netrsc.org This intermediate can then be opened by nucleophiles (like piperidine or water) to yield a mixture of desired α-aspartyl peptide, undesired β-aspartyl peptide, and their D-isomers, which are often difficult to separate from the final product. peptide.com The reaction is highly sequence-dependent, being most problematic in Asp-Gly, Asp-Ala, and Asp-Ser sequences. peptide.com Using a less basic deprotection agent like piperazine is a known strategy to reduce aspartimide formation. researchgate.netnih.gov

Piperazine-2,5-dione (Diketopiperazine, DKP) Formation: DKP formation is the intramolecular cyclization of a dipeptide to form a stable six-membered ring, which results in the cleavage of the dipeptide from the resin and terminates chain elongation. digitellinc.comacs.org This side reaction is most common at the dipeptide stage of the synthesis, particularly with sequences containing proline or other secondary amino acids in the first or second position. digitellinc.com The mechanism involves the nucleophilic attack of the N-terminal amine of the second residue on the carbonyl group of the first residue. acs.org

Chain Termination: Beyond DKP formation, chain termination can occur if the N-terminal amine is capped or if deprotection is incomplete. Incomplete Fmoc removal leads to deletion sequences. The use of highly efficient deprotection cocktails, such as those containing DBU and piperazine, can minimize this issue by ensuring rapid and complete deprotection. rsc.orgresearchgate.net

Racemization/Epimerization: Racemization is the loss of chiral integrity at the α-carbon of an amino acid, which can be induced by the basic conditions of Fmoc deprotection or during the activation step of coupling. mdpi.comluxembourg-bio.com Certain amino acids like cysteine (Cys) and histidine (His) are particularly susceptible. nih.gov Phenylglycine (Phg) is also known to be highly prone to racemization. mdpi.comluxembourg-bio.com While some racemization can occur during deprotection, studies suggest that the coupling step is often the critical phase for this side reaction. luxembourg-bio.com Strategies to minimize racemization include using additives like 1-hydroxybenzotriazole (HOBt) in the deprotection solution, lowering reaction temperatures, and choosing appropriate coupling reagents and non-racemizing bases. nih.govpeptide.com

Table 2: Overview of Major Side Reactions and Mitigation Strategies

| Side Reaction | Description | Common Causes | Mitigation Strategies |

|---|---|---|---|

| Aspartimide Formation | Intramolecular cyclization of Asp residues leading to byproducts. | Exposure to base (piperidine); specific sequences (Asp-Gly). | Use piperazine instead of piperidine; add HOBt or formic acid; use backbone protection. nih.govrsc.org |

| Diketopiperazine (DKP) Formation | Cyclization of a dipeptide, causing chain termination. | N-terminal amine attacks the first residue's carbonyl; Pro-containing sequences are prone. | Use 2-chlorotrityl chloride resin; incorporate dipeptide building blocks. peptide.comdigitellinc.com |

| Racemization/ Epimerization | Loss of stereochemical purity at the α-carbon. | Base-catalyzed enolization during coupling or deprotection; affects sensitive residues (Cys, His). | Add HOBt to deprotection solution; use additives like HOAt during coupling; lower temperature. nih.govpeptide.com |

To combat the aforementioned side reactions, several chemical strategies have been developed:

Backbone Protection: The most effective way to completely prevent aspartimide formation is through backbone protection. researchgate.net This involves introducing a temporary protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb), onto the amide nitrogen of the residue following the problematic Asp. peptide.com This modification sterically blocks the nitrogen from attacking the Asp side chain. While highly effective, this approach can lead to difficult coupling steps onto the protected secondary amine. peptide.com

Additives: The addition of mild acidic additives to the basic deprotection solution can significantly suppress side reactions. 1-Hydroxybenzotriazole (HOBt) is a classic example; when added to a piperidine or piperazine solution, it buffers the basicity and reduces the rates of both aspartimide formation and racemization. researchgate.netnih.govpeptide.com More recently, formic acid has been shown to be an effective additive to piperazine/DBU cocktails for the same purpose. rsc.org

Advanced SPPS Techniques Employing this compound

The primary advanced application of this compound is in the synthesis of peptidomimetics . By incorporating the piperazin-2-one scaffold, researchers can create novel molecular architectures that explore specific conformational spaces not accessible to natural peptides. This is crucial in drug discovery for designing ligands with high affinity and selectivity for biological targets like receptors and enzymes.

The rigid structure of the piperazin-2-one ring can act as a turn-mimetic, forcing the peptide chain into a specific secondary structure (e.g., a β-turn). This pre-organization can enhance binding to a target protein by reducing the entropic penalty of binding. Solid-phase synthesis is particularly powerful for these applications, as it allows for the rapid generation of libraries of related peptidomimetics for screening and optimization. The use of building blocks like this compound is central to this strategy, enabling the systematic modification of peptide backbones to achieve desired therapeutic properties.

Synthesis of Complex Peptides and Peptidomimetics

The synthesis of complex peptides and peptidomimetics often requires the incorporation of non-proteinogenic amino acids or scaffold structures to introduce specific conformational constraints, enhance stability against enzymatic degradation, or improve biological activity. chemimpex.com this compound is such a building block, providing a unique piperazinone scaffold. evitachem.com

The piperazine ring is a common motif in many therapeutically active compounds, known for its favorable pharmacokinetic properties and its presence in drugs targeting the central nervous system. chemimpex.comchemimpex.com By incorporating the this compound building block into a peptide sequence, medicinal chemists can create novel peptidomimetics. This modification can alter the peptide's three-dimensional structure, potentially leading to enhanced receptor binding affinity or selectivity. Furthermore, the carboxymethyl group at the N1 position provides a handle for further chemical modification, such as conjugation to other molecules to improve therapeutic delivery or potency. chemimpex.com

The synthesis of peptides bearing post-translational modifications (PTMs), such as phosphorylation and glycosylation, is crucial for studying cellular signaling and developing new therapeutics. Fmoc-based SPPS is the preferred method for synthesizing these modified peptides because the acid-labile phosphate (B84403) and glycosidic bonds are preserved during the mild basic conditions used for Fmoc deprotection. nih.govnih.gov

This compound is fully compatible with the synthetic routes for phosphopeptides and glycopeptides. It can be incorporated into a peptide sequence alongside Fmoc-protected phosphorylated amino acids (e.g., Fmoc-Ser(PO(OBzl)OH)-OH) or glycosylated amino acid building blocks. nih.govnih.gov The synthesis of peptides with multiple phosphorylation sites can be challenging due to the risk of β-elimination during Fmoc deprotection with standard bases like piperidine, especially at elevated temperatures. nih.gov Studies have explored alternative conditions, including the use of weaker bases like piperazine, to minimize this side reaction, further highlighting the compatibility of piperazine-related structures in these complex syntheses. nih.gov

Applications in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Novel Therapeutic Agents Based on the Piperazin-2-one (B30754) Core

The piperazine (B1678402) ring is a six-membered heterocycle containing two opposing nitrogen atoms. This structure is considered a "privileged scaffold" in medicinal chemistry because it is a feature in numerous drugs across various therapeutic areas. benthamdirect.comnih.gov The piperazin-2-one core, a derivative of piperazine, provides a rigid and versatile template for designing new therapeutic agents. nih.gov Its structure allows for easy modification, enabling the development of new bioactive molecules for a wide range of diseases. benthamdirect.comnih.gov Researchers have leveraged this core to synthesize novel compounds, particularly in the area of oncology. For instance, a series of piperazin-2-one derivatives were prepared through bioisosteric substitution and molecular rearrangements based on the structures of known farnesyltransferase inhibitors, which are a target in cancer therapy. nih.govnih.gov

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical modifications to a core structure influence its biological activity. nih.gov In the context of the piperazin-2-one core, research has demonstrated that the type of chemical group substituted onto the scaffold can significantly impact the resulting compound's efficacy.

In one study, various amine groups were substituted onto a piperazin-2-one derivative to evaluate their cytotoxic effects on cancer cell lines (HT-29 colon cancer and A549 lung cancer) and a normal cell line (MRC-5). nih.govnih.gov The results showed that replacing an imidazole (B134444) moiety with groups like guanidine, thiourea, and hydrazide led to an increase in cytotoxicity against the cancer cell lines. nih.govnih.gov Conversely, hydroxyl and methoxy (B1213986) substituents did not produce significant cytotoxic activity. nih.gov These findings indicate that the electron density of the substituted groups may play a critical role in the compound's anticancer activity. nih.govnih.gov

| Substituent Group | Observed Cytotoxic Activity | Reference |

|---|---|---|

| Guanidine | Increased cytotoxicity | nih.govnih.gov |

| Thiourea | Increased cytotoxicity | nih.govnih.gov |

| Hydrazide | Increased cytotoxicity | nih.govnih.gov |

| Amine | Significant, but lower than standard | nih.govnih.gov |

| Urea | Significant, but lower than standard | nih.govnih.gov |

| Hydroxylamine | Significant, but lower than standard | nih.govnih.gov |

| Hydroxyl | Not significant | nih.gov |

| Methoxy | Not significant | nih.gov |

The piperazine scaffold is a cornerstone in drug discovery due to its unique combination of properties. mdpi.com The two nitrogen atoms provide a large polar surface area, structural rigidity, and sites for hydrogen bond donors and acceptors. benthamdirect.comnih.gov These characteristics often lead to improved water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) properties in drug candidates. benthamdirect.comnih.gov The piperazine moiety is a key component in numerous blockbuster drugs, including the anticancer agent Imatinib and the antiviral Sildenafil. mdpi.com

The versatility of the piperazine and piperazin-2-one scaffolds allows them to serve as templates for creating large, diverse libraries of compounds for screening. researchgate.net By systematically altering the substituents at different positions on the ring, chemists can explore a vast chemical space to identify molecules with high affinity and specificity for a biological target. nih.gov This principle of scaffold diversity is fundamental to modern drug discovery, enabling the development of drugs for a wide spectrum of diseases, from cancer to central nervous system disorders. mdpi.comresearchgate.net

Development of Pharmaceutical Building Blocks for Drug Development

4-Fmoc-1-carboxymethyl-piperazin-2-one is a prime example of a specialized building block used in drug development. chemimpex.com The Fmoc group is a protecting group essential for peptide synthesis, as it allows for the selective formation of amide bonds. chemimpex.comchemimpex.com The carboxymethyl group provides a reactive handle for further chemical modifications. evitachem.com This compound's unique structure makes it a valuable tool for synthesizing complex peptides and other novel drug candidates, particularly those targeting neurological disorders. chemimpex.comchemimpex.com

A significant challenge in drug development is optimizing a molecule's physicochemical properties to ensure it can be effectively absorbed and distributed in the body. The piperazine moiety is frequently incorporated into drug candidates to enhance these properties. researchgate.netmdpi.com Its ability to form hydrogen bonds and its inherent basicity can improve a compound's solubility and permeability. benthamdirect.commdpi.com

The arylpiperazine structure is a well-established pharmacophore for interacting with serotonin (B10506) (5-HT) receptors, which are important targets for treating psychiatric disorders like anxiety and depression. mdpi.commdpi.com The piperazine ring acts as a scaffold to correctly position an aromatic group (the "aryl" part) for binding to the receptor. mdpi.com

SAR studies have shown that modifications to the arylpiperazine structure can precisely tune a compound's affinity and selectivity for different 5-HT receptor subtypes, such as 5-HT1A and 5-HT2A. acs.orgnih.gov Key structural elements that can be modified include:

The Aryl Group: Changing the aromatic ring (e.g., from phenyl to naphthyl) can alter binding affinity. nih.gov

The Linker: The chemical chain connecting the piperazine to other parts of the molecule affects how the compound fits into the receptor's binding pocket. acs.org

The Terminal Fragment: The chemical group at the end of the linker also plays a critical role in determining affinity and whether the compound acts as an agonist or antagonist. acs.org

For instance, research has shown that N4-substitution on simple arylpiperazines can significantly enhance their affinity for 5-HT1A sites. nih.gov One derivative, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, was found to have an extremely high affinity (Ki = 0.6 nM) for 5-HT1A receptors. nih.gov

| Compound Class/Example | Target Receptor(s) | Key Structural Feature | Observed Effect | Reference |

|---|---|---|---|---|

| Arylpiperazines | 5-HT1A | N4-substitution with phthalimido or benzamido groups | High binding affinity (Ki in low nM range) | nih.gov |

| 1-(2-methoxyphenyl)piperazine derivatives | 5-HT1A | Linked to adamantane (B196018) structures | High selectivity and potency (Ki = 1.2 nM for one derivative) | mdpi.com |

| Long-chain arylpiperazines | 5-HT1A, 5-HT2A, 5-HT7 | 1-(biphenyl)piperazine moiety | Modulation of affinity across multiple 5-HT subtypes | acs.org |

| Arylpiperazine derivatives | 5-HT2A | Long-chained configurations | High-affinity binding through H-bonds and hydrophobic interactions | mdpi.com |

Applications in Targeted Therapies and Bioconjugation Research

The functional groups on this compound make it suitable for bioconjugation, the process of linking a molecule to a biological entity like a peptide or protein. evitachem.comchemimpex.com This is a key strategy in the development of targeted therapies, which aim to deliver a potent drug directly to diseased cells (e.g., cancer cells) while sparing healthy tissue. nih.gov

In one advanced application, piperazine-based compounds were designed and synthesized to be chemically linked to the surface of a human protein cage called ferritin. acs.org These piperazine compounds were designed to have a positive charge, allowing them to electrostatically bind and carry negatively charged small interfering RNA (siRNA), a type of genetic drug. The entire ferritin-piperazine-siRNA complex could then be used as a delivery system to transport the siRNA into cancer cells to silence disease-causing genes. acs.org This research highlights how piperazine-based building blocks can be integral components in creating sophisticated, targeted drug delivery systems. acs.org

Conjugation with Biomolecules and Surfaces for Diagnostic and Therapeutic Development

The presence of a carboxylic acid group in this compound provides a convenient handle for its conjugation to a wide array of biomolecules and surfaces. This bioconjugation capability is pivotal for the development of targeted diagnostics and therapeutics. chemimpex.com The Fmoc protecting group allows for selective deprotection of the nitrogen atom within the piperazine ring, enabling orthogonal chemistry for further modifications. nih.govresearchgate.net

The applications of these bioconjugates are diverse and impactful:

Targeted Drug Delivery: By attaching a cytotoxic drug to a targeting biomolecule (e.g., an antibody that specifically recognizes cancer cells) via the this compound linker, it is possible to create antibody-drug conjugates (ADCs). These ADCs can selectively deliver the therapeutic payload to the tumor site, minimizing off-target toxicity.

Diagnostic Probes: The compound can be used to link diagnostic agents, such as fluorescent dyes or contrast agents, to targeting moieties. These probes can then be used in various imaging modalities to visualize specific biological processes or to detect the presence of disease biomarkers.

Functionalized Surfaces: The ability to conjugate this compound to surfaces is crucial for the development of biosensors and other diagnostic devices. By immobilizing biomolecules onto a solid support, it is possible to create platforms for detecting specific analytes in biological samples.

| Application Area | Biomolecule/Surface | Desired Outcome |

| Targeted Therapy | Antibodies, Peptides | Selective delivery of cytotoxic agents to cancer cells |

| Diagnostics | Fluorescent Dyes, Contrast Agents | Visualization of specific biological targets or disease markers |

| Biosensors | Solid Supports (e.g., gold nanoparticles, microarrays) | Detection of specific analytes in biological samples |

Development of Radiolabeled Analogs for Molecular Imaging Studies

The piperazine scaffold is a common motif in many centrally acting drugs and has been explored for the development of radiolabeled tracers for molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govresearchgate.net The development of radiolabeled analogs of this compound holds promise for non-invasively studying biological processes and the distribution of drugs in vivo.

The process of creating a radiolabeled analog typically involves incorporating a positron-emitting (e.g., 18F, 11C) or gamma-emitting (e.g., 99mTc) radionuclide into the molecular structure. The piperazine ring and its substituents offer several potential sites for radiolabeling. For instance, a fluorine-18 (B77423) atom can be introduced through nucleophilic substitution on an appropriate precursor.

Recent research has focused on the synthesis of piperazine-based radiotracers for imaging various biological targets, including fibroblast activation protein (FAP) in the tumor microenvironment. nih.gov While specific studies on the radiolabeling of this compound are emerging, the general strategies applied to similar piperazine derivatives provide a roadmap for its development as a molecular imaging agent.

Key considerations in the development of such radiotracers include:

Radiosynthesis: The radiolabeling procedure must be efficient, rapid, and produce the desired product with high radiochemical purity and specific activity.

In Vitro and In Vivo Stability: The radiolabeled compound must be stable under physiological conditions to ensure that the imaging signal accurately reflects the distribution of the intact tracer.

Pharmacokinetics: The tracer should exhibit favorable pharmacokinetic properties, including rapid clearance from non-target tissues to provide high-contrast images.

| Radionuclide | Imaging Modality | Common Labeling Strategy | Potential Application |

| 18F | PET | Nucleophilic Substitution | Imaging of cancer, neuroreceptors |

| 11C | PET | Methylation | Studying enzyme kinetics and receptor occupancy |

| 99mTc | SPECT | Chelation | Routine clinical imaging of various organs and diseases |

The development of radiolabeled analogs of this compound and its conjugates could provide powerful tools for preclinical drug development and clinical diagnostics, enabling a deeper understanding of disease mechanisms and the optimization of therapeutic interventions.

Analytical and Characterization Methodologies in Research on 4 Fmoc 1 Carboxymethyl Piperazin 2 One

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis and purification of 4-Fmoc-1-carboxymethyl-piperazin-2-one, a building block often used in peptide synthesis. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and related compounds. In the context of its synthesis, HPLC is invaluable for monitoring the progress of the reaction by tracking the disappearance of starting materials and the appearance of the product. For final product analysis, reverse-phase HPLC is typically employed, where the compound is passed through a column with a nonpolar stationary phase (like C18) using a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, usually containing a modifier such as trifluoroacetic acid (TFA).

The purity of the compound is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers of this and similar piperazine-based building blocks routinely use HPLC to guarantee their products meet stringent purity specifications, which are often required to be at or above 97-99%.

Table 1: Purity Levels of Fmoc-Piperazin-2-one Derivatives Determined by HPLC This table is interactive. You can sort and filter the data.

| Compound | CAS Number | Reported Purity (by HPLC) |

|---|---|---|

| This compound | 738625-30-4 | ≥ 99% |

| (3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one | 959581-81-8 | ≥ 97% |

Preparative Chromatography for Compound Isolation

Following the synthesis of this compound, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and various side products. Preparative chromatography, which operates on the same principles as analytical HPLC but on a much larger scale, is the standard method for isolating and purifying the target compound. By using larger columns and higher flow rates, researchers can process significant quantities of the crude mixture. Fractions are collected as they elute from the column, and those containing the pure product (as determined by analytical HPLC) are combined and concentrated to yield the final, highly purified compound.

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantification

Spectroscopic and spectrometric methods provide detailed information about the molecular structure, mass, and concentration of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis and Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm that the synthesized molecule has the correct atomic connectivity.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons of the Fmoc group, the protons on the piperazinone ring, the methylene (B1212753) protons of the carboxymethyl group, and the characteristic protons of the fluorenyl group.

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their environment (e.g., carbonyl, aromatic, aliphatic).

The purity of the sample can also be assessed by NMR. The presence of unexpected signals may indicate impurities, and the integration of proton signals can be used for quantitative analysis. Dynamic NMR studies on related piperazine (B1678402) derivatives have also been used to investigate the presence of different conformers in solution, which arise from restricted rotation around the amide bond. researchgate.netredalyc.org

Mass Spectrometry (MS) for Molecular Weight and Identity Confirmation (e.g., LC-MS, ESI-MS)

Mass spectrometry (MS) is an essential analytical technique used to confirm the identity of this compound by precisely measuring its molecular weight. Techniques like Electrospray Ionization (ESI-MS), often coupled with liquid chromatography (LC-MS), are commonly used. In ESI-MS, the compound is ionized, typically by adding a proton to form the molecular ion [M+H]⁺. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing a value that can be compared to the theoretical molecular weight calculated from the chemical formula. This confirmation is a critical quality control step in both synthesis and application, ensuring the correct compound has been produced. nih.gov

Table 2: Theoretical Mass and Expected ESI-MS Adducts for this compound This table is interactive. You can sort and filter the data.

| Description | Chemical Formula | Value |

|---|---|---|

| Molecular Formula | C₂₂H₂₂N₂O₅ | |

| Average Molecular Weight | C₂₂H₂₂N₂O₅ | 394.43 g/mol |

| Monoisotopic Mass | C₂₂H₂₂N₂O₅ | 394.1529 Da |

| Expected [M+H]⁺ Ion (Protonated) | [C₂₂H₂₃N₂O₅]⁺ | 395.1601 m/z |

UV-Visible Spectroscopy for Reaction Kinetics and Adduct Quantification

UV-Visible spectroscopy is a key tool for studying reactions involving the fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group itself has a strong chromophore, but its removal (deprotection) under basic conditions (such as with piperidine (B6355638) or piperazine) generates a dibenzofulvene (DBF) intermediate. This DBF molecule is subsequently trapped by the base, forming a stable DBF-adduct that exhibits a distinct and strong UV absorbance at around 300-302 nm. thieme-connect.de

This property is exploited to monitor the kinetics of the Fmoc deprotection reaction in real-time. By measuring the increase in absorbance at this wavelength over time, researchers can quantify the rate of Fmoc group removal. This allows for the optimization of deprotection conditions, ensuring the reaction goes to completion without unnecessary exposure of the peptide to basic conditions, which is crucial in solid-phase peptide synthesis (SPPS).

Table 3: Key Chromophores in Fmoc Chemistry Monitored by UV-Vis Spectroscopy This table is interactive. You can sort and filter the data.

| Species | Context | Typical Absorbance Maxima (λmax) |

|---|---|---|

| Fmoc-protected compound | Starting material | ~265 nm, ~290 nm |

Chiroptical Spectroscopy in Stereochemical Analysis of Related Fmoc-Amino Acids and Aggregates

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful non-destructive technique used to investigate the stereochemistry and secondary structure of chiral molecules, including Fmoc-protected amino acids and their aggregates. The bulky, aromatic Fmoc group often drives self-assembly through π-π stacking interactions, leading to the formation of ordered supramolecular structures such as β-sheets, fibrils, and nanotubes. nih.govresearchgate.net CD spectroscopy is highly sensitive to the conformational changes that occur during these aggregation processes.

The CD spectra of Fmoc-amino acid conjugates typically exhibit characteristic signals that can be correlated with specific secondary structures. For instance, a minimum around 218-220 nm is often ascribed to the presence of β-sheet structures. researchgate.net The analysis of Fmoc-dipeptides has shown that their CD spectra can provide detailed information on their molecular arrangement in both hydrogel and Langmuir-Schaeffer transferred film forms. rsc.org Studies on various Fmoc-peptides demonstrate that CD spectra can distinguish between different self-assembled states, such as the predominantly disordered structure observed for Smoc-Ala versus the β-sheet formations seen in other analogues. nih.gov

The utility of CD spectroscopy extends to comparing the self-assembly behavior of different Fmoc-peptide sequences. For example, the bioactive Fmoc-RGD tripeptide, known to form β-sheet fibrils, can be distinguished from its scrambled, inactive counterpart Fmoc-GRD through their distinct CD spectral features. researchgate.net This highlights the method's ability to probe the specific conformations that are crucial for biological activity.

| Fmoc-Conjugate Type | Observed CD Spectral Features | Structural Interpretation | Reference |

|---|---|---|---|

| Fmoc-Dipeptides (e.g., Fmoc-FF) | Minimum at ~218 nm, positive peaks at 200-210 nm and 260 nm | β-sheet formation, π-π stacking from Fmoc group | researchgate.netrsc.org |

| Fmoc-Tripeptides (e.g., Fmoc-RGD) | Minimum around 220 nm | β-sheet structure within self-assembled nanofibers | researchgate.net |

| Smoc-Amino Acids (e.g., Smoc-Ala) | Broad negative minima at 190–200 nm, broad positive maximum near 215 nm (pH dependent) | Predominantly disordered structure with some β-sheet presence | nih.gov |

Advanced Methodologies for Process Monitoring in Synthesis

The complexity of solid-phase peptide synthesis (SPPS) necessitates advanced process analytical technologies (PAT) to monitor reactions in real-time, ensuring efficiency and minimizing side reactions.

Real-Time Monitoring of Fmoc Deprotection Kinetics

The removal of the Nα-Fmoc protecting group is a critical and repeated step in SPPS. Incomplete deprotection leads to the formation of deletion sequences, a common and often difficult-to-remove impurity. iris-biotech.de Real-time monitoring of the deprotection step allows for optimization of reaction times and reagent use, contributing to a greener and more efficient synthesis. digitellinc.com

A primary method for monitoring Fmoc deprotection is in-line UV-Vis spectroscopy. The cleavage of the Fmoc group by a base like piperidine releases dibenzofulvene, which has a strong UV absorbance. peptide.com By continuously monitoring the UV absorbance of the solution flowing from the reactor, the progress and completion of the deprotection reaction can be accurately tracked. rsc.orgresearchgate.net

Kinetic studies have been performed to compare the efficiency of different deprotection reagents. For example, the deprotection kinetics for Fmoc-L-Leucine-OH and Fmoc-L-Arginine(Pbf)-OH have been monitored using UV absorbance at 300 nm. nih.gov These studies show that for a simple residue like leucine, deprotection can be efficient in as little as 3 minutes, while a more sterically hindered residue like arginine requires at least 10 minutes for complete removal. nih.gov Other advanced monitoring techniques include refractometry, which can track all steps of the SPPS cycle (coupling, deprotection, and washes), and pressure-based variable bed flow reactors that monitor resin swelling to assess coupling efficiency and aggregation in real-time. digitellinc.comrsc.orgrsc.org

| Monitoring Technique | Principle of Operation | Key Advantages | Reference |

|---|---|---|---|

| In-line UV-Vis Spectroscopy | Measures the concentration of the dibenzofulvene byproduct released during Fmoc cleavage. | Directly monitors reaction completion; widely used. | rsc.orgresearchgate.net |

| Refractometry | Measures changes in the refractive index of the reaction solution to monitor reagent concentration. | Allows monitoring of all synthesis steps (coupling, deprotection, washing). | digitellinc.com |

| Variable Bed Flow Reactor | Measures changes in resin bed volume (swelling) to infer coupling efficiency and detect on-resin aggregation. | Provides real-time insights into physical changes of the solid support. | rsc.orgrsc.org |

Detection and Quantification of Side Products in Complex Reaction Mixtures

Despite optimization, side reactions during SPPS are common, leading to a mixture of impurities that can co-elute with the desired product. google.com The identification and accurate quantification of these structurally related peptide impurities are critical for quality control.

Common side products in Fmoc-SPPS include:

Deletion sequences: Resulting from incomplete coupling or deprotection. daicelpharmastandards.com

Insertion sequences: Caused by residual activated amino acids from a previous cycle. almacgroup.com

Aspartimide formation: A serious side reaction involving aspartic acid residues, which can lead to a mixture of by-products including α- and β-aspartyl peptides. iris-biotech.denih.gov

Truncated sequences: Often capped with acetic anhydride (B1165640) to prevent further reaction. almacgroup.com

Racemization: Loss of stereochemical integrity of an amino acid. daicelpharmastandards.com

The primary analytical tool for both detecting and quantifying these impurities is high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), typically coupled with mass spectrometry (MS). daicelpharmastandards.comalmacgroup.com High-resolution mass spectrometry (HRMS) is particularly powerful, as it provides accurate mass measurements that facilitate the confident identification of impurities, even those that are not chromatographically resolved from the main product. google.comnih.gov LC-HRMS methods have been developed to identify and quantify over 65 different impurities in a single synthetic human C-peptide sample. nih.gov This approach allows for the determination of the total mass fraction of impurities, which is essential for the purity assessment of peptide active pharmaceutical ingredients (APIs). daicelpharmastandards.comnih.gov

| Type of Side Product | Common Cause | Primary Detection/Quantification Method | Reference |

|---|---|---|---|

| Deletion Sequence | Incomplete Fmoc deprotection or amino acid coupling | LC-MS/HRMS | daicelpharmastandards.com |

| Aspartimide Formation | Base-catalyzed cyclization of aspartic acid residues | LC-MS/HRMS | iris-biotech.denih.gov |

| Capped Truncated Sequence | Incomplete coupling followed by deliberate acetylation | LC-MS/HRMS | almacgroup.com |

| Oxidation/Deamidation | Side chain reactions of specific amino acids (e.g., Met, Asn) | LC-MS/HRMS | daicelpharmastandards.com |

Theoretical and Computational Research on 4 Fmoc 1 Carboxymethyl Piperazin 2 One

Computational Chemistry Approaches for Compound Design and Optimization

Computational chemistry provides a powerful toolkit for the rational design and optimization of novel therapeutic agents. In the context of 4-Fmoc-1-carboxymethyl-piperazin-2-one and its derivatives, these methods are instrumental in predicting and understanding their interactions with biological targets and their intrinsic molecular properties.

Molecular Docking and Ligand-Protein Interaction Studies of Piperazine (B1678402) Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For piperazine derivatives, this method is extensively used to elucidate their binding modes within the active sites of various protein targets. Studies have shown that the piperazine scaffold is a versatile pharmacophore present in numerous approved drugs, and its derivatives have been investigated for a wide range of biological activities, including as antimicrobial, antidiabetic, and anticancer agents.

In the context of antimicrobial research, for instance, novel piperazine derivatives have been designed and their potential evaluated through molecular docking studies against microbial enzymes. Similarly, in the pursuit of new treatments for type 2 diabetes, piperazine-derived compounds have been docked into the ligand-binding domain of peroxisome proliferator-activated receptor-gamma (PPARγ) to predict their binding affinities and interactions, guiding the design of more potent and selective agonists.

For anticancer applications, molecular docking has been employed to study the interaction of phenylpiperazine derivatives with DNA and topoisomerase II, revealing that these compounds can form stable complexes, which is a possible mechanism for their cytotoxic activity. The insights gained from these ligand-protein interaction studies are crucial for the structure-based design of new piperazine-containing drug candidates, including those incorporating the piperazin-2-one (B30754) scaffold.

Conformational Analysis of Piperazin-2-one Scaffolds

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis of the piperazin-2-one scaffold is therefore essential for understanding how derivatives like this compound will present their pharmacophoric features to a biological target. The piperazine ring can adopt several conformations, including the thermodynamically favored chair form, as well as boat and twist-boat conformations. The presence of substituents and the carbonyl group in the piperazin-2-one ring significantly influences the conformational equilibrium.

Computational studies on 2-substituted piperazines have shown a preference for the axial conformation, which can be further stabilized by intramolecular hydrogen bonding. This axial orientation can place key functional groups in a specific spatial arrangement that is critical for receptor binding. For the piperazin-2-one scaffold, the introduction of the sp2-hybridized carbonyl carbon flattens a portion of the ring, leading to distinct conformational preferences compared to a standard piperazine. The interplay between the bulky Fmoc group at the 4-position and the carboxymethyl group at the 1-position will further dictate the low-energy conformations of this compound, which can be explored using computational methods such as density functional theory (DFT) and molecular dynamics (MD) simulations.

Mechanistic Studies through Computational Modeling

Computational modeling is an invaluable tool for elucidating the intricate details of chemical reactions, including the identification of reaction pathways, transition states, and potential side products. This is particularly relevant for understanding the chemistry of the Fmoc group in this compound.

Elucidation of Reaction Pathways and Transition States in Fmoc Chemistry

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for amines in solid-phase peptide synthesis (SPPS), prized for its base-lability. The removal of the Fmoc group, known as deprotection, proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine (B6355638).

Computational studies, including quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can be employed to map the potential energy surface of this reaction. These calculations can elucidate the structure of the transition state for the initial proton abstraction from the fluorenyl ring system and the subsequent fragmentation to liberate the free amine and dibenzofulvene (DBF). Understanding the energetics of these steps is crucial for optimizing reaction conditions to ensure complete and efficient deprotection.

Prediction of Side Reaction Formation and Mitigation Strategies

While Fmoc chemistry is generally robust, several side reactions can occur during the deprotection step, leading to impurities in the final product. One common side reaction is the formation of adducts between the liberated dibenzofulvene and the deprotected amine or the base itself. Another significant side reaction, particularly in sequences containing aspartic acid, is the formation of aspartimide.

Computational modeling can be used to investigate the mechanisms and energetics of these side reactions. By calculating the activation barriers for the desired deprotection pathway versus the undesired side reaction pathways, it is possible to predict the likelihood of their occurrence under different conditions. For example, computational studies can help in the selection of alternative bases to piperidine that may minimize side product formation. This predictive capability allows for the development of mitigation strategies, such as the use of specific scavengers for dibenzofulvene or optimizing the choice of protecting groups for amino acid side chains to prevent unwanted reactions.

Pharmacoinformatics and Cheminformatics Applications

Pharmacoinformatics and cheminformatics apply computational and informational techniques to a range of problems in the field of drug discovery. For compounds like this compound and libraries of related structures, these approaches are vital for analyzing their drug-like properties and identifying promising lead candidates.

The piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds. Cheminformatics tools can be used to analyze the chemical space occupied by piperazine-containing compound libraries, assessing their diversity and novelty.

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of pharmacoinformatics, aiming to correlate the chemical structure of compounds with their biological activity. Numerous QSAR studies have been conducted on piperazine derivatives to build predictive models for various therapeutic targets. These models can then be used to virtually screen new derivatives of this compound, prioritizing those with the highest predicted activity for synthesis and experimental testing.

Furthermore, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. Computational models can estimate properties such as solubility, permeability, and potential toxicity of piperazine derivatives, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures in drug development.

Below is an interactive data table summarizing the applications of computational and informatics tools in the study of piperazine derivatives.

| Computational/Informatics Tool | Application in Piperazine Derivative Research | Key Insights Gained |

| Molecular Docking | Predicting binding modes and affinities to protein targets (e.g., enzymes, receptors). | Understanding ligand-protein interactions, guiding structure-based drug design. |

| Conformational Analysis | Determining low-energy conformations of the piperazine and piperazin-2-one rings. | Elucidating the bioactive conformation and spatial arrangement of pharmacophoric features. |

| QM/MM Calculations | Investigating reaction mechanisms, such as Fmoc deprotection. | Characterizing transition states and reaction pathways, optimizing reaction conditions. |

| QSAR Modeling | Correlating chemical structure with biological activity. | Predicting the activity of new derivatives, prioritizing candidates for synthesis. |

| ADMET Prediction | In silico estimation of pharmacokinetic and toxicity properties. | Assessing drug-likeness, identifying potential liabilities early in the discovery process. |

| Cheminformatics | Analyzing the diversity and chemical space of piperazine libraries. | Evaluating the novelty and coverage of compound collections. |

Reagent Clustering and Library Profiling for Diversity Optimization in Combinatorial Synthesis

In the realm of combinatorial chemistry, the goal is to generate a large library of structurally related compounds from a common core or scaffold, such as the piperazin-2-one structure. The properties of the final compounds are determined by the various reagents attached to the scaffold. However, synthesizing every possible combination is often impractical. Therefore, a rational selection of reagents is crucial to ensure the resulting library has maximum chemical diversity, increasing the chances of identifying a "hit" compound.

Reagent clustering is a computational technique used to group reagents based on their physicochemical properties. nih.gov Instead of selecting reagents randomly, they are analyzed and clustered based on descriptors like molecular weight, lipophilicity (logP), polarity, and shape. By selecting representative reagents from each cluster, chemists can ensure that the library explores a wide range of chemical properties without redundant syntheses.

For a scaffold like this compound, which has multiple points for modification (e.g., at the carboxymethyl group and after removal of the Fmoc protecting group), this approach is particularly valuable. biu.ac.ilbohrium.com Library profiling involves analyzing the collective properties of the theoretically generated library of compounds. This allows researchers to assess the "drug-likeness" of the library as a whole and to tailor it towards specific biological targets. nih.gov For instance, a library designed to target the central nervous system would be profiled to favor compounds with properties conducive to crossing the blood-brain barrier.

The table below illustrates a hypothetical reagent clustering for a set of primary amines that could be coupled to the scaffold after Fmoc deprotection.

| Cluster ID | Representative Reagent | Reagent Class | Key Physicochemical Descriptors |

| 1 | Benzylamine (B48309) | Small, Aromatic | Low MW, Moderate logP |

| 2 | Cyclohexylamine | Aliphatic, Cyclic | Moderate MW, Moderate logP |

| 3 | 4-Chloroaniline | Electron-deficient Aromatic | Moderate MW, High logP |

| 4 | 2-Aminoethanol | Small, Hydrophilic | Low MW, Low logP, H-bond donor |

| 5 | tert-Butylamine | Bulky, Aliphatic | Moderate MW, Moderate logP |

Prediction of Molecular Properties Relevant to Drug Design

Before committing resources to the synthesis and biological testing of a new compound, computational methods can predict key molecular properties that are critical for its success as a drug. nih.gov These in silico predictions help to filter out compounds that are likely to fail later in development due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). The piperazine moiety itself is often incorporated into drug candidates to improve their ADME characteristics, such as aqueous solubility and oral bioavailability. researchgate.net

For this compound, as a scaffold or a standalone compound, several properties would be of interest. These predictions are often based on the compound's 2D structure and include parameters that contribute to its "drug-likeness," frequently assessed against frameworks like Lipinski's Rule of Five. nih.gov